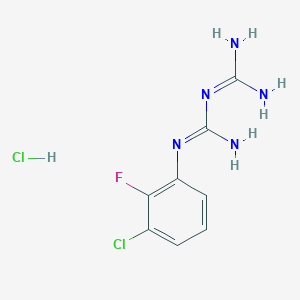

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride

Description

Properties

IUPAC Name |

2-(3-chloro-2-fluorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXFLOGYOUDMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N=C(N)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride chemical structure

An In-Depth Technical Guide to 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride belongs to the biguanide class of compounds, a group of molecules defined by the presence of two linked guanidine groups.[1] This class is of significant pharmacological interest, with its most prominent member, metformin, being a first-line therapy for type 2 diabetes for decades.[2] Biguanides are generally characterized as polar, hydrophilic molecules that are highly soluble in aqueous solutions.[3] Beyond their well-established hypoglycemic effects, biguanides have garnered substantial attention for their potential anticancer properties, which are areas of active preclinical and clinical investigation.[3]

This guide focuses on the specific derivative, 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride, providing a detailed examination of its chemical structure, a robust protocol for its synthesis, and a discussion of its putative mechanism of action based on the established pharmacology of the biguanide class. Furthermore, it outlines validated analytical techniques for its characterization and summarizes critical safety and handling information. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and chemical properties of novel substituted biguanides.

Chemical Identity and Physicochemical Properties

The unique substitution pattern on the phenyl ring—containing both a chloro and a fluoro group—distinguishes this molecule and is expected to influence its lipophilicity, membrane permeability, and interactions with biological targets compared to simpler biguanides.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(3-chloro-2-fluorophenyl)-N,N'-bis(diaminomethylidene)amine;hydrochloride | N/A |

| Synonyms | N-(3-Chloro-2-fluorophenyl)imidodicarbonimidic diamide hydrochloride | N/A |

| CAS Number | 138575-52-9 | N/A |

| Molecular Formula | C₈H₁₀Cl₂FN₅ | N/A |

| Molecular Weight | 278.11 g/mol | N/A |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)N=C(N)N=C(N)N.Cl | N/A |

| InChI Key | Not publicly available. | N/A |

| Appearance | Expected to be a white to off-white crystalline solid. | [4] |

| Melting Point | Data not available. Related compounds melt >230 °C. | [4] |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. |[3][5] |

Synthesis and Purification

The synthesis of N-aryl biguanides is a well-established chemical transformation. The most common and direct route involves the reaction of an appropriate aniline derivative with dicyandiamide (cyanoguanidine) in an acidic medium.[6][7][8] This reaction proceeds via the addition of the amine to the cyano group of dicyandiamide.[8] Heating the reactants as hydrochloride salts in a polar solvent is an efficient and widely used methodology.[8]

Experimental Protocol: Synthesis

This protocol describes a representative method for the laboratory-scale synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.

Materials:

-

3-Chloro-2-fluoroaniline (CAS: 2106-04-9)[9]

-

Dicyandiamide (Cyanoguanidine)

-

Concentrated Hydrochloric Acid (HCl)

-

2-Propanol (IPA)

-

Ethyl Acetate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum flask

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-Chloro-2-fluoroaniline in 100 mL of 2-propanol.

-

Acidification: While stirring, slowly add an equimolar amount of concentrated hydrochloric acid to form the aniline hydrochloride salt in situ.

-

Addition of Dicyandiamide: Add an equimolar amount of dicyandiamide to the stirred suspension.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82-85 °C) using a heating mantle. Maintain reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: Refluxing in a polar solvent provides the necessary thermal energy to overcome the activation barrier for the nucleophilic attack of the aniline on the nitrile carbon of dicyandiamide, while the acidic conditions activate the dicyandiamide.[8]

-

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the crude product should form.

-

Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold ethyl acetate (2 x 30 mL) to remove unreacted starting materials and non-polar impurities.

-

Drying: Dry the purified white solid under vacuum at 50-60 °C to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Visualization: Synthesis Workflow

Caption: Generalized workflow for the synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.

Putative Pharmacology and Mechanism of Action

While specific pharmacological data for 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride is not available in the public domain, its mechanism of action can be inferred from the extensive research on the biguanide class.[3] The primary molecular target is widely considered to be the mitochondrial respiratory chain, specifically Complex I .[3]

Inhibition of Complex I by biguanides leads to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK) , a central regulator of cellular metabolism.[3] AMPK activation initiates a cascade of downstream effects, including:

-

Inhibition of hepatic gluconeogenesis (glucose production in the liver).

-

Increased glucose uptake in peripheral tissues like muscle.

-

Inhibition of the mTOR pathway, which is implicated in cell growth and proliferation, providing a rationale for the observed anticancer effects.[3]

Recent studies also point to mechanisms independent of Complex I, including inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (mGPD) and effects on lysosomal function.[3] It is plausible that 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride shares these mechanisms of action.

Visualization: General Biguanide Signaling Pathway

Caption: Putative mechanism of action via inhibition of Complex I and subsequent AMPK activation.

Analytical Methodologies

The quantitative analysis of biguanides is routinely achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection.[10] This technique separates compounds based on their hydrophobicity, making it well-suited for analyzing polar biguanide molecules.

Experimental Protocol: RP-HPLC Analysis

This protocol provides a robust starting point for developing a validated HPLC method for the analysis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.

Instrumentation & Materials:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid (OPA)

-

Water (HPLC grade)

-

0.45 µm membrane filters

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 20mM potassium dihydrogen phosphate buffer and acetonitrile (e.g., in a 30:70 v/v ratio). Adjust the pH of the aqueous buffer to 3.5 with orthophosphoric acid before mixing with the organic solvent.[10]

-

System Preparation: Degas the mobile phase by sonication or vacuum filtration. Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Causality Note: A C18 (octadecylsilyl) stationary phase provides a non-polar environment. The polar biguanide analyte has minimal retention, eluting quickly. The acetonitrile (organic modifier) and buffered aqueous phase are optimized to achieve good peak shape and retention time.[10]

-

-

Standard Preparation: Prepare a stock solution of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Run: Set the UV detector to a wavelength of approximately 230-240 nm.[8] Inject 10-20 µL of the standard and sample solutions.

-

Data Analysis: Identify the analyte peak by comparing its retention time with that of the standard. Quantify the amount of analyte in the sample by integrating the peak area and comparing it to the calibration curve.

Visualization: Analytical Workflow

Caption: Standard workflow for the quantitative analysis of biguanides by RP-HPLC.

Safety, Handling, and Storage

Based on Safety Data Sheets (SDS) for structurally related chlorophenyl biguanide hydrochlorides, this compound should be handled as a hazardous substance.[11][12][13]

-

Hazard Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

-

Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[12]

Applications and Future Research Directions

As a novel substituted biguanide, 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride represents a compelling candidate for further investigation. Key research areas include:

-

Antidiabetic Potential: In vivo studies are required to determine its efficacy in regulating blood glucose levels and to compare its potency and side-effect profile with established drugs like metformin.

-

Oncology Research: Given the known anticancer effects of other biguanides, this compound should be screened against various cancer cell lines to assess its antiproliferative activity.[3] The specific halogen substitution may alter its cellular uptake and target engagement.

-

Structure-Activity Relationship (SAR) Studies: This molecule serves as a valuable data point in SAR studies to understand how modifying the aromatic substituent affects the biological activity of the biguanide scaffold.

By providing a comprehensive foundation of its chemistry, synthesis, and putative biological role, this guide aims to facilitate and accelerate further research into this promising compound.

References

-

Corcoran, C. & Jacobs, T. F. (2023). The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. SIELC Technologies. [Link]

-

Abbas, S. Y., Basyouni, W. M., El-Bayouki, K. A. M., & Abdel-Rahman, R. F. (2016). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. Drug Research (Stuttgart), 66(7), 377-383. [Link]

-

Baokar, S. (2024). Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. ResearchGate. [Link]

-

Abbas, S. Y., Basyouni, W. M., El-Bayouk, K. A. M., Tohamy, W. M., Aly, H. F., Arafa, A., & Soliman, M. S. (2017). New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant. Drug Research (Stuttgart), 67(10), 557-563. [Link]

-

R. Discovery. (2004). Metformin and Other Biguanides: Pharmacology and Therapeutic Usage. R Discovery. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Chlorophenyl)biguanide hydrochloride. Thermo Fisher Scientific. [Link]

-

Al-Awadi, F., El-Dusouqui, O., & Ibrahim, M. (2021). Synthetic accesses to biguanide compounds. PMC. [Link]

-

MDPI. (2025). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). MDPI. [Link]

Sources

- 1. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3-FLUOROPHENYL)BIGUANIDE HYDROCHLORIDE CAS#: 2267-49-4 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-クロロ-2-フルオロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Theoretical Biological Activity of 3-Chloro-2-Fluorophenylbiguanide

Executive Summary

3-Chloro-2-fluorophenylbiguanide (3-Cl-2-F-PBG) represents a specific halogenated derivative of the phenylbiguanide class. While phenylbiguanides are historically recognized for their interaction with serotonergic pathways, specifically as 5-HT3 receptor agonists , the addition of the biguanide moiety also implicates metabolic regulation via AMPK activation and Mitochondrial Complex I inhibition .

This guide provides a theoretical pharmacological profile of 3-Cl-2-F-PBG, derived from established Structure-Activity Relationships (SAR) of its parent compound, m-chlorophenylbiguanide (mCPBG), and the metabolic stability principles of fluorination.

Key Predicted Profile:

-

Secondary Target: Mitochondrial Complex I (Inhibitor).[3]

-

Key Advantage: The 2-fluoro substitution is predicted to enhance metabolic stability against ring hydroxylation compared to non-fluorinated analogs, while the 3-chloro substituent maintains high lipophilic binding affinity.

Molecular Architecture & Physicochemical Profile[4]

The biological activity of 3-Cl-2-F-PBG is dictated by three distinct structural pharmacophores. Understanding these zones is critical for predicting receptor binding and membrane permeability.

Structural Functionalization[5][6]

| Functional Zone | Chemical Moiety | Biological Function |

| Zone A (Binding) | 3-Chloro Substituent | Increases lipophilicity ( |

| Zone B (Stability) | 2-Fluoro Substituent | Acts as a metabolic block against ortho-hydroxylation. High electronegativity creates a "sigma hole," potentially influencing electrostatic docking. |

| Zone C (Signaling) | Biguanide Tail | Highly basic (pKa ~11.5). Exists as a protonated cation at physiological pH, enabling cation- |

Pharmacophore Visualization

The following diagram illustrates the functional decomposition of the molecule.

Figure 1: Pharmacophore decomposition of 3-Cl-2-F-PBG highlighting functional zones.

Primary Pharmacodynamics: The 5-HT3 Agonist Hypothesis

The 5-HT3 receptor is a ligand-gated ion channel.[4] Based on the high affinity of m-chlorophenylbiguanide (Ki ~ 0.5 - 2 nM), the 3-Cl-2-F-PBG analog is predicted to retain significant agonist potency.

Mechanism of Action[3][8]

-

Binding: The protonated biguanide tail enters the orthosteric binding site of the 5-HT3 receptor (located at the interface of

subunits). -

Interaction: It forms a cation-

interaction with conserved Tryptophan residues (Trp183 in 5-HT3A). -

Gating: Ligand binding induces a rotation of the extracellular domain, opening the transmembrane pore.

-

Flux: Rapid influx of Na+ and Ca2+ causes neuronal depolarization.

The "Fluorine Effect" on Binding

The addition of the 2-Fluoro group introduces a steric constraint. While the 3-Chloro group (meta) is ideal for potency, ortho substitution can sometimes reduce affinity due to steric clash. However, fluorine's small Van der Waals radius (1.47 Å) minimizes this risk, likely preserving agonist function while altering the kinetic off-rate.

Signaling Pathway

Figure 2: Signal transduction pathway for 5-HT3 activation by phenylbiguanides.

Secondary Pharmacodynamics: Metabolic Modulation

Like its structural relatives Metformin and Phenformin, 3-Cl-2-F-PBG possesses the intrinsic ability to inhibit Mitochondrial Complex I.

Mitochondrial Complex I Inhibition[3][9]

-

Mechanism: The positive charge of the biguanide allows it to accumulate in the mitochondrial matrix (driven by membrane potential). It binds to the hydrophobic domain of Complex I (NADH:ubiquinone oxidoreductase).

-

Potency Prediction: Lipophilicity correlates with Complex I inhibition potency.

-

Metformin (LogP -1.43): Weak inhibitor.

-

Phenformin (LogP -0.8): Moderate inhibitor.

-

3-Cl-2-F-PBG (Predicted LogP > 2.0): Likely a potent inhibitor of Complex I due to the lipophilic chlorophenyl ring facilitating membrane crossing.

-

The AMPK Axis

Inhibition of Complex I leads to a rise in the cellular AMP:ATP ratio. This allosterically activates AMP-activated protein kinase (AMPK), triggering catabolic pathways (glucose uptake, fatty acid oxidation) and inhibiting anabolic pathways (mTORC1).

Synthetic Pathway & Quality Control

To verify biological activity, high-purity material is required. The following protocol utilizes a microwave-assisted condensation, which is superior to traditional reflux for halogenated anilines.

Synthesis Protocol

Reaction: 3-Chloro-2-fluoroaniline + Dicyandiamide

-

Reagents:

-

3-Chloro-2-fluoroaniline (1.0 eq)

-

Dicyandiamide (1.1 eq)

-

Concentrated HCl (1.0 eq)

-

Solvent: 2-Propanol or Water/Ethanol mix.

-

-

Procedure:

-

Workup:

-

Cool reaction mixture to 0°C.

-

Filter the precipitated biguanide hydrochloride.

-

Recrystallize from water/ethanol.

-

Quality Control Parameters

| Test | Acceptance Criteria | Purpose |

| HPLC Purity | > 98.5% (Area under curve) | Ensure no unreacted aniline (toxic). |

| 1H NMR | Distinct aromatic signals (3H) + Broad NH singlets | Confirm substitution pattern. |

| Mass Spec (ESI+) | [M+H]+ consistent with formula | Identity verification. |

| Melting Point | Sharp range (typically >200°C for HCl salts) | Crystallinity check. |

Experimental Protocols for Biological Validation

In Vitro 5-HT3 Functional Assay (Calcium Influx)

Objective: Determine agonist potency (

Materials:

-

HEK293 cells stably expressing human 5-HT3A receptor.

-

Fluorescent Calcium Dye (e.g., Fluo-4 AM).

-

FlexStation or FLIPR system.

Protocol:

-

Loading: Incubate cells with Fluo-4 AM (4

M) for 45 mins at 37°C. -

Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).

-

Injection: Inject serial dilutions of 3-Cl-2-F-PBG (1 nM to 100

M). -

Measurement: Record peak fluorescence change (

). -

Control: Use mCPBG (10

M) as the positive control (100% response). -

Analysis: Fit data to a sigmoid dose-response curve to calculate

.

Mitochondrial Respiration Assay (Seahorse)

Objective: Assess Complex I inhibition and metabolic shift.

Materials:

-

Agilent Seahorse XF Analyzer.

-

HepG2 or HCT116 cells.

Protocol:

-

Seeding: Plate cells in XF96 microplates (24h prior).

-

Treatment: Inject 3-Cl-2-F-PBG (acute injection) during the assay.

-

Measurement: Monitor Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

-

Expectation:

-

OCR: Immediate decrease (indicative of Complex I inhibition).

-

ECAR: Compensatory increase (indicative of glycolytic shift/AMPK activation).

-

References

-

Sepúlveda, M. I., et al. (1994). The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells.[1][8] British Journal of Pharmacology. Link

-

Dukat, M., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors.[9][10] Journal of Medicinal Chemistry. Link

-

Bridges, H. R., et al. (2016).[11] Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase. BMC Biology. Link

-

Hirst, J., et al. (2022). Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides. Science. Link

-

BenchChem. (2025).[6] General protocols for the synthesis of novel biguanide derivatives. BenchChem Application Notes. Link

Sources

- 1. The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of selective activation of the 5-HT3 receptor with m-chlorophenylbiguanide on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

Methodological & Application

Application Note: Synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide from Aniline

Abstract

This protocol details the chemical synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide , a potent and selective 5-HT3 receptor agonist, starting from 3-chloro-2-fluoroaniline . The method utilizes a nucleophilic addition of the aniline precursor to dicyandiamide (cyanoguanidine) under acidic reflux conditions. This guide emphasizes process safety, reaction monitoring, and purification strategies to ensure high purity suitable for pharmacological assays.

Introduction & Scientific Rationale

Biguanides are a critical class of nitrogen-rich compounds in medicinal chemistry, serving as pharmacophores for antidiabetic (e.g., metformin), antimalarial, and serotonergic agents. The target compound, 1-(3-Chloro-2-fluorophenyl)biguanide (often structurally related to m-chlorophenylbiguanide or mCPBG), acts as a specific agonist for the 5-HT3 serotonin receptor.

Mechanism of Synthesis: The synthesis relies on the reaction between an aryl amine hydrochloride and dicyandiamide. The protonated aniline (anilinium ion) is necessary to catalyze the attack on the nitrile group of dicyandiamide, followed by a rearrangement to form the biguanide skeleton.

-

Key Challenge: Controlling the regioselectivity and preventing the formation of substituted guanidines or triazine byproducts.

-

Solution: Optimization of pH and reflux duration ensures thermodynamic conversion to the biguanide salt.

Safety & Precautions (E-E-A-T)

-

Hazard Identification: 3-Chloro-2-fluoroaniline is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia. Dicyandiamide is an irritant.[1][2][3][4][5]

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for anilines), safety goggles, and a lab coat.

-

Waste Disposal: Aqueous waste containing anilines must be segregated and treated as hazardous organic waste.

Materials & Equipment

| Component | Specification | Role |

| Precursor | 3-Chloro-2-fluoroaniline (>98%) | Starting Material (Nucleophile) |

| Reagent | Dicyandiamide (Cyanoguanidine) | Electrophile |

| Catalyst/Solvent | Hydrochloric Acid (37%) / Water | Proton source & Solvent |

| Neutralizer | Ammonium Hydroxide (25%) or NaOH | Basification for workup |

| Solvent | Ethanol / 2-Propanol | Recrystallization |

| Hardware | Reflux condenser, Oil bath, Magnetic stirrer | Reaction setup |

Experimental Protocol

Step 1: Formation of the Aniline Hydrochloride Salt

Rationale: The reaction requires the amine to be partially protonated to activate the dicyandiamide and improve solubility in the aqueous medium.

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Dissolution: Add 3-chloro-2-fluoroaniline (10.0 mmol, 1.45 g) to the flask.

-

Acidification: Add distilled water (15 mL) followed by concentrated HCl (10.0 mmol, ~0.83 mL).

-

Note: The mixture may form a precipitate of the aniline hydrochloride salt. Ensure vigorous stirring to create a uniform suspension.

-

Step 2: Nucleophilic Addition (Biguanide Formation)

-

Addition: Add dicyandiamide (10.0 mmol, 0.84 g) to the reaction mixture.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (bath temperature ~100°C) for 3 to 16 hours .

-

Monitoring: Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[6] The disappearance of the aniline peak indicates completion.

-

-

Observation: The suspension typically clears as the reaction proceeds, then may precipitate the biguanide hydrochloride salt upon cooling.

Step 3: Workup and Isolation[6]

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Neutralization (Optional for Free Base): If the hydrochloride salt is the desired product, cool to 0°C and filter directly. To isolate the free base, neutralize the solution carefully with 25% ammonium hydroxide (NH₄OH) to pH ~9-10.

-

Critical: The free base of arylbiguanides is often less soluble in cold water and will precipitate as a white/off-white solid.

-

-

Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold water (2 x 10 mL) to remove residual dicyandiamide and inorganic salts.

Step 4: Purification

-

Recrystallization: Transfer the crude solid to a clean flask. Recrystallize from hot water or an Ethanol/Water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at 50°C for 6 hours.

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Stoichiometry | 1:1 (Aniline : Dicyandiamide) | Equimolar ratio prevents polymerization. |

| Reaction Temp | 100°C (Reflux) | Required to overcome activation energy. |

| Typical Yield | 60 - 80% | Dependent on workup efficiency. |

| Appearance | White to Off-white Crystalline Solid | Hygroscopic if isolated as HCl salt. |

| Melting Point | ~240-245°C (HCl salt) | Varies by specific halogen substitution. |

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the synthetic pathway and the logical flow of the experimental procedure.

Caption: Synthetic pathway from aniline precursor to biguanide product via acid-catalyzed nucleophilic addition.

Troubleshooting Guide

-

Low Yield: If the yield is poor, ensure the aniline is fully converted to the hydrochloride salt before adding dicyandiamide. Incomplete protonation can lead to side reactions.

-

Oily Product: If the product separates as an oil upon neutralization, re-acidify, heat to dissolve, and cool very slowly to encourage crystallization. Alternatively, scratch the glass vessel to induce nucleation.

-

Impurity Profile: If TLC shows unreacted aniline, extend reflux time. If dicyandiamide remains, wash the final solid thoroughly with warm water (dicyandiamide is water-soluble).

References

-

General Synthesis of Arylbiguanides: Gutierrez-Lara, E., et al. (2017).[7] Synthesis and antidiabetic activity of some new N-arylbiguanide derivatives. Journal of Chemistry.

-

Pharmacological Context (5-HT3 Agonists): Sepúlveda, M. I., et al. (1991). The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells. British Journal of Pharmacology.

-

Protocol Benchmarking: BenchChem. (2025).[6][8] An In-depth Technical Guide to the Synthesis of Chlorazanil from N-(4-chlorophenyl)-biguanide.

-

Product Characterization Data: Tocris Bioscience. m-Chlorophenylbiguanide hydrochloride Technical Data.

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Preparation of Biguanide Hydrochloride Salts for Biological Screening

Introduction: The Enduring Potential of Biguanides in Drug Discovery

The biguanide moiety, characterized by the HN(C(NH)NH₂)₂ formula, is a cornerstone in medicinal chemistry, most notably exemplified by the frontline antidiabetic drug, metformin.[1][2] The therapeutic reach of biguanides extends beyond metabolic disorders to encompass antimalarial and antimicrobial applications.[3] Their mechanism of action is multifaceted, with a primary target being the mitochondrial complex I of the respiratory transport chain, leading to energy stress and activation of AMP Kinase (AMPK).[4] This mode of action underscores their potential in oncology and other therapeutic areas. For the purpose of biological screening, particularly in high-throughput screening (HTS) campaigns, the physicochemical properties of test compounds are paramount.[5][6] Biguanides are highly basic and are therefore readily protonated at physiological pH.[7] Preparing them as hydrochloride salts is a common and effective strategy to enhance their solubility, stability, and ease of handling, all of which are critical for generating reliable and reproducible screening data.[8][9] Approximately half of all drug molecules are administered as salts to overcome suboptimal physicochemical or biopharmaceutical properties of the parent drug.[8] The hydrochloride salt form, in particular, offers the advantage of a low molecular weight counterion and is generally well-tolerated.[8]

General Synthetic Strategy for Biguanide Hydrochloride Salts

The most prevalent and versatile method for the synthesis of unsymmetrical biguanides involves the reaction of a primary or secondary amine with a cyanoguanidine derivative under acidic conditions.[10] The acid, typically hydrochloric acid, serves to protonate the nitrile group of the cyanoguanidine, thereby activating it for nucleophilic attack by the amine.[10]

Protocol: Synthesis of a Generic N-Aryl Biguanide Hydrochloride

This protocol outlines the synthesis of an N-aryl biguanide hydrochloride from an aniline derivative and dicyandiamide.

Materials:

-

Substituted aniline (1.0 eq)

-

Dicyandiamide (1.0 - 1.2 eq)

-

Concentrated Hydrochloric Acid (to adjust pH)

-

1,4-Dioxane or an appropriate high-boiling solvent

-

Ethanol (for recrystallization)

-

Activated Carbon (for decolorization, if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 eq) and dicyandiamide (1.1 eq) in 1,4-dioxane.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the reaction mixture is approximately 2.6.[10] This acidic environment is crucial for the reaction to proceed efficiently.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The biguanide hydrochloride salt will often precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold 1,4-dioxane or diethyl ether to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[11] If the product is colored, a small amount of activated carbon can be added to the hot solution before filtration.

-

Drying: Dry the purified crystals under vacuum to obtain the final biguanide hydrochloride salt.

Causality Behind Experimental Choices:

-

Choice of Solvent: 1,4-Dioxane is often used as it is a relatively high-boiling, inert solvent that can dissolve both the starting materials and maintain the reaction temperature.

-

Acidic Conditions: The protonation of the cyanoguanidine is the rate-determining step, and maintaining an acidic pH is essential for a good yield.[10]

-

Recrystallization: This is a standard purification technique for crystalline solids. The choice of solvent is critical to ensure that the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

Workflow for Synthesis and Characterization

Caption: Overall workflow for the synthesis, purification, and characterization of biguanide hydrochloride salts.

Analytical Characterization

Thorough characterization of the synthesized biguanide hydrochloride salt is crucial to confirm its identity, purity, and suitability for biological screening.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The spectra of biguanide salts often show broad signals for the NH protons, which can be exchanged with D₂O.[11]

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The characteristic signals for the guanidinium-like carbons appear in the range of 155-165 ppm.[12]

2. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique that is ideal for analyzing polar and ionic compounds like biguanide salts. It will show the molecular ion peak ([M+H]⁺) corresponding to the free base.

3. High-Performance Liquid Chromatography (HPLC):

-

Purity Assessment: HPLC is used to determine the purity of the compound. A high-purity sample (>95%) is essential for reliable biological screening results to avoid false positives or negatives due to impurities.

4. Solubility Assessment:

-

Aqueous Solubility: The solubility of the hydrochloride salt in aqueous buffers (e.g., PBS at pH 7.4) should be determined to ensure that it can be readily dissolved in the assay buffer for biological screening.

| Analytical Technique | Parameter | Typical Expected Result for a Generic N-Aryl Biguanide HCl |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (7-8 ppm), Aliphatic protons adjacent to nitrogen (if present, 2-4 ppm), Broad NH signals (>7 ppm, exchangeable with D₂O)[11] |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (110-150 ppm), Guanidinium carbons (155-165 ppm)[12] |

| ESI-MS | m/z | [M+H]⁺ corresponding to the molecular weight of the free base |

| HPLC | Purity | >95% |

| Solubility | Aqueous Solubility | Should be determined and recorded for the intended screening concentration |

Logical Flow for Compound Characterization

Caption: Logical flow for the analytical characterization of synthesized biguanide hydrochloride salts.

Considerations for Biological Screening

The preparation of compounds for biological screening, especially for HTS, requires meticulous attention to detail to ensure the quality and integrity of the data.

1. Purity: As mentioned, high purity is paramount. Impurities can interfere with the assay, leading to false-positive or false-negative results.[13]

2. Salt Form Selection: The choice of salt form can significantly impact a compound's physicochemical properties.[8][14] For biguanides, the hydrochloride salt is often preferred for several reasons:

- Improved Solubility: The salt form generally has a higher aqueous solubility compared to the free base, which is crucial for preparing stock solutions and for the compound to be active in aqueous assay buffers.[9]

- Enhanced Stability: The salt form is often more crystalline and less hygroscopic than the free base, leading to better long-term stability during storage.[9]

- Ease of Handling: Crystalline solids are easier to weigh and handle accurately compared to oils or amorphous solids.

3. Stock Solution Preparation:

- Solvent: High-purity DMSO is the most common solvent for preparing stock solutions for HTS.[15]

- Concentration: Stock solutions are typically prepared at a high concentration (e.g., 10 mM) to minimize the amount of DMSO added to the assay.

- Storage: Stock solutions should be stored at -20°C or -80°C in tightly sealed containers to prevent degradation and solvent evaporation.

Decision Tree for Salt Form Selection

Caption: Decision tree for selecting an appropriate salt form for biological screening, highlighting the advantages of hydrochloride salts.

Conclusion

The preparation of biguanide hydrochloride salts is a critical step in the early stages of drug discovery. By following robust synthetic and purification protocols, and by thoroughly characterizing the final compounds, researchers can ensure the quality and reliability of their biological screening data. The hydrochloride salt form offers significant advantages in terms of solubility, stability, and handling, making it an ideal choice for advancing biguanide-based compounds through the drug discovery pipeline.

References

- The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC. (n.d.).

-

Biguanide - Wikipedia. (n.d.). Retrieved from [Link]

-

Re-evaluation of a biguanide, metformin: mechanism of action and tolerability - PubMed. (n.d.). Retrieved from [Link]

-

Biguanide | PPT. (n.d.). Retrieved from [Link]

-

How Do Antidiabetic Biguanides Work? - Uses, Side Effects, Drug Names - RxList. (2021, August 9). Retrieved from [Link]

-

Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction | ACS Omega. (2018, February 13). Retrieved from [Link]

-

Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC. (n.d.). Retrieved from [Link]

-

Synthesis method of metformin hydrochloride. (2017). Retrieved from [Link]

-

Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

-

Synthesis of impurities of proguanil hydrochloride, an antimalarial drug - Der Pharma Chemica. (2012, November 8). Retrieved from [Link]

-

Role of Salt Selection in Drug Discovery and Development | Request PDF. (n.d.). Retrieved from [Link]

-

Addressing the challenge of salt forms in drug discovery. (2022, September 14). Retrieved from [Link]

- CN105968032A - Synthetic method of metformin hydrochloride - Google Patents. (n.d.).

-

New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. (n.d.). Retrieved from [Link]

-

Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. (2025, January 18). Retrieved from [Link]

- US20110263901A1 - Process of Preparation of Proguanil - Google Patents. (n.d.).

-

A Step-by-Step Guide to Metformin HCl Manufacturing: From Wet Granulation to Tableting. (n.d.). Retrieved from [Link]

-

The main approaches for the synthesis of biguanides. The core structure... (n.d.). Retrieved from [Link]

-

Chemical structures of proguanil hydrochloride and their synthesis intermediates. (n.d.). Retrieved from [Link]

- WO2009113092A2 - Process for preparation of proguanil hydrochloride - Google Patents. (n.d.).

- JPH1171339A - Method for producing biguanide salts - Google Patents. (n.d.).

-

What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? - Dr.Oracle. (2025, February 28). Retrieved from [Link]

-

The chemistry of biguanides. (2019, December 2). Retrieved from [Link]

-

Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. (2025, August 9). Retrieved from [Link]

-

Representation of biguanide, biguanidium hydrochloride, and metformin... (n.d.). Retrieved from [Link]

-

X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (2025, January 24). Retrieved from [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]

-

High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved from [Link]

-

Poly(hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application - PolyU Scholars Hub. (2023, November 21). Retrieved from [Link]

-

Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2025, November 13). Retrieved from [Link]

-

Polyhexamethylene Biguanide Hydrochloride: Features and Applications - EA Journals. (n.d.). Retrieved from [Link]

-

Compound Management for Quantitative High-Throughput Screening - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. (2023, July 28). Retrieved from [Link]

-

Poly(hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

(PDF) Determination of polyhexamethylene biguanide hydrochloride. (2025, December 9). Retrieved from [Link]

- CN105778083A - Preparation method of polyhexamethylene biguanidine and its salt - Google Patents. (n.d.).

-

Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC. (2021, March 1). Retrieved from [Link]

-

Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. (n.d.). Retrieved from [Link]

-

Biguanide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

- 1. Biguanide - Wikipedia [en.wikipedia.org]

- 2. How Do Antidiabetic Biguanides Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 3. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmtech.com [pharmtech.com]

- 9. m.youtube.com [m.youtube.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]

- 12. New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis | MDPI [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Solvent selection for 1-(3-Chloro-2-fluorophenyl)biguanide recrystallization

Application Note: Optimized Solvent Systems for the Purification of 1-(3-Chloro-2-fluorophenyl)biguanide Hydrochloride

Executive Summary

This application note details the solvent selection and recrystallization protocols for 1-(3-Chloro-2-fluorophenyl)biguanide , specifically focusing on its hydrochloride salt form. This compound is a critical intermediate in the synthesis of dihydrofolate reductase (DHFR) inhibitors and substituted dihydrotriazines.

Achieving high purity (>99.5%) is challenging due to the molecule's amphiphilic nature: it possesses a highly polar, hydrogen-bonding biguanide tail and a lipophilic, di-halogenated phenyl head. This guide provides a rational solvent screening strategy, a validated recrystallization protocol, and critical process parameters to ensure reproducible removal of unreacted aniline and dicyandiamide impurities.

Chemical Context & Solubility Profiling

The Physicochemical Challenge

The target molecule exhibits conflicting solubility behaviors driven by its two distinct moieties:

-

The Biguanide Moiety: Highly basic (

), hydrophilic, and capable of extensive hydrogen bonding. In its HCl salt form, it is ionic and water-soluble. -

The 3-Chloro-2-fluorophenyl Ring: Lipophilic and electron-withdrawing. The halogen substitution reduces the basicity of the adjacent nitrogen but significantly lowers water solubility compared to unsubstituted phenylbiguanide.

Impurity Profile

Effective recrystallization must separate the Product (P) from two distinct impurity classes:

-

Impurity A (Hydrophobic): Unreacted 3-chloro-2-fluoroaniline. Soluble in alcohols and organics; insoluble in water.

-

Impurity B (Hydrophilic): Dicyandiamide (Cyanoguanidine). Highly soluble in water; sparingly soluble in alcohols.

-

Impurity C (Polymeric): Melamine derivatives/polymerized biguanides (trace). Insoluble in most solvents.

Solvent Screening Strategy

To balance yield and purity, we employ a "Polarity Tuning" approach. The goal is to find a solvent system where the temperature coefficient of solubility is high (steep solubility curve).

Table 1: Solvent Performance Matrix (100 mg Scale)

| Solvent System | Solubility @ 25°C | Solubility @ Reflux | Impurity Rejection | Verdict |

| Water (pH 7) | Moderate | High | Excellent for Aniline | Good (Yield loss) |

| Ethanol (Abs) | Low | High | Poor for Aniline | Poor |

| Water/EtOH (90:10) | Low | Very High | Balanced | Optimal |

| Isopropanol (IPA) | Insoluble | Moderate | Good for Dicyandiamide | Anti-solvent only |

| Toluene | Insoluble | Insoluble | N/A | Wash solvent only |

Scientific Rationale: Pure water is effective for removing lipophilic aniline impurities (which oil out or stay in mother liquor) but can lead to high yield losses due to the biguanide salt's inherent water solubility. Ethanol dissolves the aniline impurity too well, risking co-crystallization. A 90:10 Water:Ethanol mixture utilizes the "common ion effect" of the biguanide's polarity while providing enough organic character to keep trace aniline in solution during cooling.

Experimental Protocol: Recrystallization Workflow

Materials

-

Crude Material: 1-(3-Chloro-2-fluorophenyl)biguanide HCl (Assumed purity ~85-90%).

-

Solvent A: Deionized Water.

-

Solvent B: Ethanol (95% or Absolute).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heated funnel.

Step-by-Step Procedure

-

Slurry Formation: Charge the crude solid (10.0 g) into a flask. Add Solvent A (Water) at a ratio of 8 mL per gram of solid (80 mL). Begin stirring.

-

Thermal Dissolution: Heat the slurry to 95°C (near reflux). The solid should dissolve completely.

-

Checkpoint: If undissolved solids remain at 95°C, add Solvent B (Ethanol) dropwise (max 10% of total volume) until clear. If solids persist, they are likely inorganic salts or polymers; proceed to hot filtration.

-

-

Hot Filtration (Critical Step): While maintaining 90-95°C, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble mechanical impurities (Impurity C).

-

Controlled Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

-

Note: Rapid cooling traps impurities. Stirring should be slow (60 RPM) to encourage large crystal growth.

-

-

Deep Cooling: Once at room temperature, place the vessel in an ice bath (0-5°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystalline solid under vacuum.

-

Displacement Wash: Wash the filter cake with 2 x 10 mL of cold Isopropanol .

-

Reasoning: IPA displaces the residual water/mother liquor (removing dissolved aniline) and facilitates faster drying.

-

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Logic & Visualization

The following diagram illustrates the decision logic for the solvent screening and the physical process flow.

Figure 1: Process Flow Diagram for the purification of aryl biguanide salts, highlighting critical impurity rejection points.

Quality Control & Validation

To validate the protocol, the following analytical specifications should be met:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: The HCl salt of aryl biguanides typically melts with decomposition. Expect a range >220°C (Specific value depends on the exact polymorph, typically ~240-245°C for similar halogenated analogs).

-

HPLC Purity: >99.5% (Area %).

-

Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.

-

Detection: UV @ 254 nm (Phenyl ring absorption).

-

References

-

Lefebvre, C. et al. (2019). "The chemistry of biguanides: synthesis, structural characterization and applications." Canadian Journal of Chemistry, 98(1).

- Relevance: Comprehensive review of biguanide solubility, tautomerism, and salt form

-

Organic Syntheses. (2016). "Synthesis of substituted anilines and coupling." Org.[1][2][3] Synth. 93, 272-285.

- Relevance: General procedures for handling halogenated anilines and purification strategies for their deriv

-

Suyama, T. et al. (1989).

- Relevance: Foundational work on the precipitation and purification of biguanide hydrochloride salts

-

PubChem Compound Summary. "1-(3-Chloro-2-fluorophenyl)biguanide."

Sources

Application Note: In Vitro Screening Methods for Novel 5-HT3 Agonists

Executive Summary & Strategic Rationale

Target Profile: The 5-HT3 receptor is unique among serotonin receptors; it is a Ligand-Gated Ion Channel (LGIC) of the Cys-loop superfamily, whereas all other 5-HT subtypes are G-Protein Coupled Receptors (GPCRs). Upon activation, it mediates rapid excitatory synaptic transmission via the influx of cations (Na⁺, K⁺, Ca²⁺).[1][2]

The Screening Challenge: The primary obstacle in screening for 5-HT3 agonists is rapid desensitization . Unlike GPCRs which signal over minutes, 5-HT3 channels open and close (desensitize) within milliseconds to seconds upon agonist exposure. Standard GPCR protocols often miss this fast kinetic window, leading to false negatives.

This guide details a biphasic screening strategy:

-

High-Throughput Screening (HTS): Fluorescence-based Calcium Flux and Membrane Potential assays optimized for fast kinetics.

-

Orthogonal Validation: Automated Patch Clamp (APC) to resolve activation vs. desensitization kinetics.

Mechanism of Action & Assay Principles

5-HT3 Signaling Pathway

Understanding the ionic flow is critical for assay selection. While Na⁺ influx is the primary driver of depolarization, the receptor's Ca²⁺ permeability (PCa/PNa ~ 1.6) allows for direct calcium detection, provided the assay window captures the transient influx.

Figure 1: 5-HT3 Receptor Activation and Detection Pathways. Note the competing pathway between Ion Influx (Signal) and Desensitization (Signal Loss).

Primary Screening: Fluorescence-Based Assays

Method A: Calcium Flux Assay (Preferred for HTS)

While 5-HT3 is an ion channel, its Ca²⁺ permeability is sufficient for detection using modern, high-sensitivity dyes.

Critical Optimization:

-

Dye Selection: Use Calcium 6 or Fluo-8 AM . Older dyes (Fluo-4) often lack the signal-to-noise ratio (SNR) required for the transient 5-HT3 calcium spike.

-

Temperature: Perform the assay at Room Temperature (22-25°C) . Physiological temperature (37°C) accelerates desensitization, narrowing the detection window.

-

Extracellular Calcium: Supplement assay buffer to 2-5 mM CaCl₂ to maximize the driving force for Ca²⁺ entry.

Protocol 1: Calcium Flux Workflow

Materials:

-

Cell Line: HEK-293 stably expressing human 5-HT3A (Accession: P46098).

-

Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Quest Fluo-8 (AAT Bioquest).

-

Buffer (HBSS+): HBSS + 20mM HEPES, pH 7.4 + 2.5mM Probenecid (to prevent dye extrusion).

Step-by-Step Procedure:

-

Cell Plating:

-

Seed 30,000–40,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine coated plates.

-

Incubate overnight at 37°C/5% CO₂. Confluency should be ~85-90%.

-

-

Dye Loading:

-

Remove growth media (or use no-wash protocol if using Calcium 6).

-

Add 100 µL of Dye Loading Solution (prepared in HBSS+).

-

Incubate for 45-60 minutes at 37°C , then 15 minutes at Room Temperature (RT) to equilibrate.

-

-

Compound Preparation:

-

Prepare agonists at 5X final concentration in HBSS buffer.

-

Note: Avoid high DMSO concentrations (>0.5% final) as DMSO can alter channel kinetics.

-

-

Data Acquisition (FLIPR/FlexStation):

-

Settings: Excitation 485nm / Emission 525nm.

-

Baseline: Read for 10 seconds.

-

Injection: Add 25 µL of 5X compound (20 µL/s speed). Fast addition is crucial.

-

Read: Continue reading for 90-120 seconds.

-

Analysis: Calculate Max-Min RFU.

-

Method B: Membrane Potential Assay (Alternative)

If the calcium signal is weak (e.g., in heteromeric 5-HT3A/B receptors which have lower Ca²⁺ permeability), use a membrane potential dye.

Principle: Uses bis-oxonol dyes (e.g., FMP Blue/Red) that redistribute across the membrane upon depolarization, causing a fluorescence increase. Advantage: Direct measure of Na⁺ influx, the primary ionic event.

Secondary Validation: Automated Patch Clamp (APC)

Fluorescence assays can yield false positives (e.g., compounds causing intracellular Ca²⁺ release). Electrophysiology is the gold standard to confirm the mechanism.

Protocol 2: Whole-Cell Patch Clamp (QPatch/Patchliner)

Objective: Determine EC50 and desensitization time constant (

Solutions:

-

Extracellular (External): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).

-

Intracellular (Internal): 140 mM CsF (blocks K+ channels to isolate cation current), 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

Procedure:

-

Seal Formation: Obtain GΩ seal and break-in to whole-cell configuration.

-

Voltage Clamp: Hold cell at -70 mV .

-

Agonist Application:

-

Use a stacked liquid application or fast perfusion system.

-

Apply agonist for 2-5 seconds (sufficient to see peak and start of desensitization).

-

Wash with buffer for 30-60 seconds between sweeps to allow recovery from desensitization.

-

-

Analysis:

-

Measure Peak Current (pA).

-

Fit decay phase to a mono- or bi-exponential equation to determine desensitization kinetics.

-

Data Analysis & Reference Standards

Reference Compounds

Use these standards to validate assay performance.

| Compound | Role | Expected Activity | Notes |

| 5-HT (Serotonin) | Endogenous Agonist | EC50: ~1-3 µM | Rapid desensitization; prone to oxidation. |

| 2-Methyl-5-HT | Selective Agonist | EC50: ~2-5 µM | More selective for 5-HT3 than 5-HT. |

| m-CPBG | Potent Agonist | EC50: ~0.5-1 µM | Highly potent; useful for HTS controls. |

| Ondansetron | Antagonist | IC50: ~1-10 nM | Use to block agonist response (Specificity Check). |

Screening Workflow Diagram

Figure 2: Hierarchical Screening Workflow for 5-HT3 Agonists.

Troubleshooting & Optimization (Expert Insights)

The "Vanishing Signal" (Desensitization)

Issue: No response seen in FLIPR, even with known agonists. Root Cause: The receptor desensitized before the read started or during a slow addition. Solution:

-

Ensure the FLIPR "read" starts before the addition (baseline).

-

Increase addition speed (pipette height and dispense speed).

-

Lower the temperature to RT to slow desensitization.

High Background / Low Z' Factor

Issue: High basal fluorescence reduces the assay window. Root Cause: Constitutive activity or dye leakage. Solution:

-

Use Probenecid (2.5 mM) in all buffers to retain dye.

-

Wash cells gently if using Fluo-4 (though Calcium 6/Fluo-8 no-wash is preferred).

-

Check cell density; over-confluent cells can detach during addition.

Variability in Potency (EC50 shift)

Issue: EC50 values shift between runs. Root Cause: 5-HT3 receptors are sensitive to buffer composition and oxidation of serotonin. Solution:

-

Prepare 5-HT fresh daily; protect from light.

-

Keep Ca²⁺ and Mg²⁺ concentrations strictly constant (divalent cations modulate the channel gating).

References

-

Lochner, M., & Lummis, S. C. R. (2010). Agonists and antagonists of the 5-HT3 receptor.[1][3][4][5][6] Handbook of Experimental Pharmacology, (194), 179–204.

-

Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Application Note. Molecular Devices Technical Library.

-

Liao, J., et al. (2009). Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets. AAT Bioquest Application Notes.

-

Corery, R.N., et al. (2009). Single-channel kinetic analysis for activation and desensitization of homomeric 5-HT3A receptors. Biophysical Journal, 97(5), 1360-1370.

-

BenchChem. (2025).[1] Application Notes and Protocols for High-Throughput Screening of 5-HT3 Antagonists/Agonists. BenchChem Technical Support.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide using Dicyandiamide

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide, a key intermediate in pharmaceutical development. The protocol details a robust and scalable method utilizing the reaction of 3-chloro-2-fluoroaniline with dicyandiamide under acidic conditions. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical advice for successful synthesis and characterization.

Introduction: The Significance of Substituted Biguanides

Biguanide derivatives are a cornerstone in medicinal chemistry, with prominent examples like metformin being a first-line treatment for type II diabetes.[1][2] The biguanide moiety's unique electronic and structural properties, including its strong basicity and ability to form stable complexes, make it a privileged scaffold in drug design.[3][4] The target molecule, 1-(3-Chloro-2-fluorophenyl)biguanide, incorporates a halogenated phenyl ring, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity.

The synthesis of biguanides is primarily achieved through the addition of amines to a cyanoguanidine precursor, a method that is both cost-effective and versatile.[5] This guide focuses on the acid-catalyzed reaction between 3-chloro-2-fluoroaniline and dicyandiamide, a well-established route for preparing unsymmetrical biguanides.[3][6]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic addition of the amine to the cyano group of dicyandiamide. The reaction is acid-catalyzed, with the protonation of the cyano group enhancing its electrophilicity and facilitating the nucleophilic attack by the aniline.[7]

The reaction mechanism can be summarized as follows:

-

Protonation of Dicyandiamide: In an acidic medium, the nitrile nitrogen of dicyandiamide is protonated, increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-2-fluoroaniline attacks the activated nitrile carbon.

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of the final biguanide product.

The choice of an acidic catalyst, typically hydrochloric acid, is crucial for the reaction's success, with the optimal reaction rate often observed around a pH of 2.5-2.6.[7]

Caption: Proposed reaction mechanism for the acid-catalyzed synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |

| 3-Chloro-2-fluoroaniline | 2106-04-9 | 145.56 | 14.56 g (0.1 mol) | >97% | Sigma-Aldrich |

| Dicyandiamide | 461-58-5 | 84.08 | 8.41 g (0.1 mol) | >99% | Sigma-Aldrich |

| Concentrated HCl | 7647-01-0 | 36.46 | 10 mL | 37% | Fisher Scientific |

| 1-Butanol | 71-36-3 | 74.12 | 100 mL | Anhydrous | Acros Organics |

| Isopropanol | 67-63-0 | 60.10 | As needed for washing | ACS Grade | VWR |

| Diethyl Ether | 60-29-7 | 74.12 | As needed for washing | Anhydrous | J.T. Baker |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 3-chloro-2-fluoroaniline (14.56 g, 0.1 mol), dicyandiamide (8.41 g, 0.1 mol), and 1-butanol (100 mL).

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (10 mL) to the mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride, should precipitate as a white solid.

-

Isolation: Filter the precipitate using a Buchner funnel and wash the solid sequentially with cold isopropanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Caption: Overall workflow for the synthesis and characterization of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.

Product Characterization

The identity and purity of the synthesized 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride should be confirmed by various analytical techniques.

| Analytical Method | Expected Results |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic and amine protons, consistent with the expected structure. |

| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule. |

| FT-IR | Characteristic absorption bands for N-H, C=N, and C-N bonds should be observed. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the protonated biguanide. |

| HPLC | A single major peak should be observed, indicating high purity.[8] |

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Handling:

-

3-Chloro-2-fluoroaniline: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[9] Avoid inhalation and contact with skin and eyes.

-

Dicyandiamide: While not considered highly hazardous, avoid generating dust and ensure good ventilation.[10]

-

Concentrated Hydrochloric Acid: This is a corrosive and toxic substance. Handle with extreme care, and avoid inhaling fumes.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Incomplete reaction- Insufficient acid catalyst- Low reaction temperature | - Extend the reflux time and monitor by TLC.- Ensure the correct amount of HCl was added.- Verify the reflux temperature. |

| Oily product instead of solid | - Presence of impurities- Incomplete reaction | - Triturate the oil with a suitable solvent (e.g., cold isopropanol or diethyl ether) to induce crystallization.- Purify the product by recrystallization. |

| Product is discolored | - Impurities in starting materials- Decomposition at high temperatures | - Use high-purity starting materials.- Avoid excessive heating during reflux. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can successfully prepare this valuable pharmaceutical intermediate for further applications in drug discovery and development.

References

- The chemistry of biguanides. (2019-12-02). Vertex AI Search.

- Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. PubMed.

- Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. (2025-08-07). Vertex AI Search.

- Synthetic accesses to biguanide compounds. (2021-05-05). PMC - NIH.

- ChemInform Abstract: Biguanidines, Guanylureas and Guanylthioureas. Academia.edu.

- The main approaches for the synthesis of biguanides. The core structure...

- The biguanide–sulfonamide derivatives: synthesis, characterization and investigation of anticholinesterase inhibitory, antioxidant and DNA/BSA binding properties. Taylor & Francis.

- SAFETY D

- Dicyandiamide. Apollo Scientific.

- SAFETY D

- Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. MDPI.

- HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. SIELC Technologies.

- 9 - SAFETY D

- Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (2018-02-13).

- Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citr

- Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. (2023-07-28). Vertex AI Search.

- (PDF) ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. (2025-08-08).

- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Vertex AI Search.

- 3-Chloro-2-fluoroaniline synthesis. ChemicalBook.

- ICSC 0130 - 3-CHLOROANILINE. Vertex AI Search.

- Method for producing biguanide salts.

- 3-Chloro-2-fluoroaniline 97 2106-04-9. Sigma-Aldrich.

- (PDF) Synthetic accesses to biguanide compounds. (2021-05-18).

- 3-CHLOROANILINE.

- A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Troubleshooting & Optimization

Technical Support Center: Identifying Degradation Products of Halogenated Biguanides by LC-MS

Welcome to the technical support center for the analysis of halogenated biguanides. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and characterizing the degradation products of active pharmaceutical ingredients (APIs) like chlorhexidine, alexidine, and polyhexamethylene biguanide (PHMB).

Halogenated biguanides are vital antimicrobial agents, but their stability is a critical quality attribute. Degradation can lead to loss of potency and the formation of potentially toxic impurities, such as para-chloroaniline (p-CA).[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive tool for this challenge, offering the required specificity and sensitivity.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method development and routine analysis.

Part 1: Frequently Asked Questions - Understanding Biguanide Degradation

This section addresses foundational questions about why and how these compounds degrade.

Q1: Why is it critical to monitor the degradation of halogenated biguanides?

A1: Monitoring degradation is essential for patient safety and product efficacy. The primary concern is the formation of harmful degradants. For instance, chlorhexidine can degrade into para-chloroaniline (p-CA), a compound recognized as a potential genotoxic impurity.[2][3] Regulatory bodies, such as those following ICH guidelines, mandate the identification and control of degradation products to ensure that a drug product remains safe and effective throughout its shelf life.[4][5]

Q2: What are the primary drivers of degradation for compounds like chlorhexidine?

A2: The degradation of halogenated biguanides is primarily influenced by environmental factors. Key drivers include:

-

pH: Hydrolysis is a major degradation pathway. Studies on chlorhexidine show that the formation of p-CA is a major pathway in acidic conditions, while other routes dominate in alkaline conditions.[1]

-

Temperature: Elevated temperatures accelerate hydrolysis and other degradation reactions.[6][7]

-

Light (Photolysis): Exposure to UV and visible light can induce photolytic degradation, leading to the formation of various impurities.[8][9][10]

-

Oxidation: Reaction with oxidizing agents, which can be present as excipients or leachables, can also lead to degradation.[10]

Q3: What is a "forced degradation" or "stress testing" study, and why is it performed?

A3: A forced degradation study is an experiment where the drug substance or product is intentionally exposed to harsh conditions—such as high heat, extreme pH, intense light, and oxidizing agents—to accelerate its decomposition.[10][11] The goals, as outlined by ICH guidelines, are to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method (i.e., prove it can separate the intact drug from its degradants).[4][10] This process is fundamental to developing a "stability-indicating" analytical method.[10][12]

Part 2: Troubleshooting Guide - LC-MS Method Development & Analysis

This section is formatted to address specific, practical problems you might encounter during your LC-MS experiments.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Q: My chlorhexidine (or other biguanide) peak is tailing severely. What is the cause and how can I fix it?